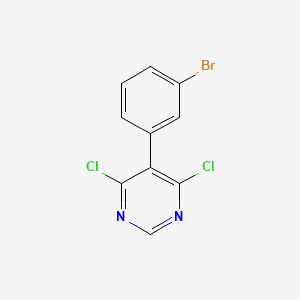

5-(3-Bromophenyl)-4,6-dichloropyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrCl2N2 |

|---|---|

Molecular Weight |

303.97 g/mol |

IUPAC Name |

5-(3-bromophenyl)-4,6-dichloropyrimidine |

InChI |

InChI=1S/C10H5BrCl2N2/c11-7-3-1-2-6(4-7)8-9(12)14-5-15-10(8)13/h1-5H |

InChI Key |

MCMBVOPBEUYCBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(N=CN=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Bromophenyl 4,6 Dichloropyrimidine

Retrosynthetic Analysis of 5-(3-Bromophenyl)-4,6-dichloropyrimidine Target Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. lakotalakes.com For this compound, the analysis involves two primary disconnections.

The first key disconnection is the carbon-carbon bond between the 3-bromophenyl group and the C5 position of the pyrimidine (B1678525) ring. This suggests a precursor like a 3-bromophenyl derivative and a 5-unsubstituted or 5-halogenated pyrimidine core. The second major disconnection involves the C-Cl bonds at the C4 and C6 positions. This points to a precursor with hydroxyl groups at these positions, namely 5-(3-bromophenyl)pyrimidine-4,6-diol, which can be chlorinated in a subsequent step.

Following the most common and established pathway for pyrimidine ring construction, the pyrimidine ring itself is disconnected. lakotalakes.combu.edu.eg This breaks the heterocyclic ring into two key synthons: a three-carbon C-C-C fragment derived from the bromophenyl substrate, and an N-C-N fragment. This leads to precursors such as a disubstituted malonate (e.g., dimethyl 2-(3-bromophenyl)malonate) and a simple amidine, like formamidine (B1211174). This approach builds the core structure by forming the pyrimidine ring directly onto the functionalized phenyl precursor.

Multi-Step Synthesis Pathways from Precursors

The forward synthesis, based on the retrosynthetic analysis, typically involves a three-step sequence starting from a commercially available bromophenyl derivative. atlantis-press.comatlantis-press.com While much of the published literature details the synthesis of the 5-(4-bromophenyl) isomer, the chemical pathway for the 3-bromo isomer is analogous. atlantis-press.comatlantis-press.comgoogle.com

The synthesis begins with a suitable bromophenyl precursor, such as methyl 2-(3-bromophenyl)acetate. The primary goal of this initial stage is to introduce a second carbonyl group to create a 1,3-dicarbonyl compound, which is essential for the subsequent cyclization.

This is commonly achieved through a condensation reaction with dimethyl carbonate. google.com In this step, a strong base, such as sodium methoxide (B1231860), is used to deprotonate the α-carbon of the methyl 2-(3-bromophenyl)acetate, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate, leading to the formation of dimethyl 2-(3-bromophenyl)malonate. This malonic ester is a key intermediate containing the required three-carbon chain for pyrimidine ring formation. atlantis-press.comatlantis-press.com

The formation of the pyrimidine ring is achieved through a condensation and cyclization reaction between the dimethyl 2-(3-bromophenyl)malonate intermediate and an N-C-N building block. bu.edu.eg Formamidine, often used as its hydrochloride or acetate (B1210297) salt, is the standard reagent for this transformation. google.com

The reaction is typically carried out in the presence of a base like sodium methoxide in a solvent such as methanol. The base facilitates the reaction between the malonate and formamidine, leading to the formation of the heterocyclic ring. umich.edu The process involves nucleophilic attack and subsequent condensation, ultimately yielding the stable aromatic pyrimidine ring structure. The product of this step is 5-(3-bromophenyl)pyrimidine-4,6-diol. atlantis-press.comatlantis-press.com A patent describes preparing this intermediate via a one-pot process from the preceding ester. google.com

The final step in the synthesis is the conversion of the hydroxyl groups of 5-(3-bromophenyl)pyrimidine-4,6-diol to chloro groups to yield the target compound, this compound. This transformation is a common procedure for pyrimidine derivatives. mdpi.com

The most widely used chlorinating agent for this purpose is phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction can be performed by refluxing the diol in neat phosphorus oxychloride. chemicalbook.com Alternatively, the reaction can be carried out in a high-boiling solvent like toluene (B28343), often with the addition of a tertiary amine such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. chemicalbook.com After the reaction is complete, the excess POCl₃ is removed, and the product is isolated by pouring the reaction mixture into ice water and adjusting the pH. chemicalbook.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency. For the multi-step synthesis of this compound, various parameters have been adjusted.

In the initial esterification of the parent p-bromophenylacetic acid, solid acid catalysts have been employed to improve efficiency and simplify workup. google.com For the formation of the malonate intermediate, the use of sodium methoxide is preferred over more hazardous reagents like sodium hydride. google.com

The final chlorination step has been subject to specific optimization studies. The conditions, including the choice of solvent, catalyst, temperature, and reaction time, significantly impact the outcome. For instance, using N,N-dimethylaniline as an additive with phosphorus oxychloride in toluene allows the reaction to proceed at a controlled temperature, leading to high yields. A reported synthesis for the analogous 4-bromo isomer achieved an 86.0% yield under these optimized conditions. chemicalbook.com The total yield for an optimized three-step process for the 4-bromo isomer has been reported as high as 75.6%. google.com

| Step | Reagents & Conditions | Reported Yield | Reference |

|---|---|---|---|

| Malonate Formation | Methyl 2-(4-bromophenyl)acetate, Dimethyl Carbonate, Sodium Methoxide | Not specified individually | google.com |

| Cyclization | Dimethyl 2-(4-bromophenyl)malonate, Formamidine Hydrochloride, Sodium Methoxide (One-pot) | Not specified individually | google.com |

| Chlorination | 5-(4-Bromophenyl)pyrimidine-4,6-diol, POCl₃, N,N-dimethylaniline, Toluene, 100 °C, 4 h | 86.0% | chemicalbook.com |

| Chlorination | 5-(4-Bromophenyl)pyrimidine-4,6-diol, neat POCl₃, reflux, 8 h | Not specified | chemicalbook.com |

| Overall Process | Optimized 3-step route from p-bromophenylacetic acid | 75.6% | google.com |

Catalytic Approaches in the Preparation of this compound Intermediates

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the context of synthesizing this compound and its intermediates, several catalytic methods are relevant.

For the initial esterification of the starting material, p-bromophenylacetic acid (in the synthesis of the 4-bromo isomer), a solid acid catalyst can be used instead of traditional mineral acids like sulfuric acid. This approach simplifies purification and reduces acidic waste. google.com

A powerful catalytic method for forming the key aryl-pyrimidine C-C bond is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. nih.gov In a hypothetical alternative synthesis, 5-bromo-4,6-dichloropyrimidine (B1266721) could be coupled with (3-bromophenyl)boronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403). mdpi.com This strategy offers a modular approach, allowing for the late-stage introduction of the bromophenyl group. The Suzuki coupling of halogenated pyrimidines is a well-established method for creating diverse libraries of substituted pyrimidines. rsc.orgmdpi.com The efficiency of such reactions can be very high, though optimization of the catalyst, base, and solvent system is often required. nih.govmdpi.com

Application of Solid Acid Catalysts in Esterification Steps

The initial step in the synthesis involves the esterification of p-bromophenylacetic acid to produce its corresponding methyl ester, methyl p-bromophenylacetate. google.com While traditional methods often employ liquid mineral acids like concentrated sulfuric acid, recent methodologies have focused on the use of solid acid catalysts. google.com This approach offers significant advantages, including simplified product purification, reduced equipment corrosion, and the potential for catalyst recycling, which aligns with the principles of green chemistry. google.comgoogle.com

The use of a solid acid catalyst facilitates the reaction between p-bromophenylacetic acid and methanol, typically under reflux conditions. google.comgoogle.com The catalyst can be easily removed from the reaction mixture by simple filtration, streamlining the post-treatment process. google.com Various types of solid acids have been explored for esterification reactions, demonstrating high activity and stability. researchgate.net

| Catalyst Type | Description | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| Sulfonated Resins (e.g., Amberlyst-16) | Macroporous polystyrene-based ion-exchange resin with sulfonic acid groups. | Used in both batch and flow reactors; temperatures typically range from 100-140 °C. csic.es | High catalytic activity, good thermal stability, commercially available. csic.es |

| Mesoporous Silica-Based Catalysts | Silica materials (e.g., SBA-15) functionalized with acidic groups like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). researchgate.net | Reactions often carried out in solvents like toluene under reflux. | High surface area, tunable porosity, good stability and reusability. researchgate.net |

| Magnetic-Responsive Catalysts | Magnetic nanoparticles (e.g., Fe3O4@SiO2) coated with poly(ionic liquid)s containing acidic functional groups. rsc.orgnih.gov | Allows for easy magnetic separation from the reaction mixture; can be reused multiple times with minimal loss of activity. rsc.orgnih.gov | Excellent reusability, simple separation process. nih.gov |

Base-Mediated Reactions for Malonate Condensation

Following the initial esterification, the resulting methyl p-bromophenylacetate is converted into a key intermediate, a 2-(4-bromophenyl)-malonic acid dialkyl ester. google.com This transformation is a base-mediated condensation reaction, typically involving a reagent like dimethyl carbonate. google.com Subsequently, this malonic ester derivative undergoes a cyclocondensation reaction with an amidine source, such as formamidine hydrochloride, to construct the pyrimidine ring, yielding 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.comatlantis-press.comatlantis-press.com

The choice of base is crucial for the efficiency of these steps. While strong and hazardous bases like sodium hydride (NaH) have been traditionally used, safer and more manageable alternatives such as sodium methoxide are now preferred in industrial processes. google.comresearchgate.netgoogle.com The base facilitates the deprotonation of the α-carbon of the arylacetate, enabling its nucleophilic attack on the carbonate, and later promotes the cyclization with formamidine.

The final step in this sequence is the chlorination of the 5-(4-bromophenyl)-4,6-dihydroxypyrimidine intermediate. This is typically achieved by treating the diol with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of a base like N,N-dimethylaniline, to furnish the target compound, this compound. chemicalbook.com

| Base | Substrates | Reaction Step | Key Characteristics |

|---|---|---|---|

| Sodium Methoxide | Methyl p-bromophenylacetate, Dimethyl Carbonate, Formamidine hydrochloride. google.com | Malonate synthesis and subsequent cyclization. | Considered a safer alternative to sodium hydride; suitable for large-scale synthesis. google.com |

| Sodium Hydride (NaH) | Methyl 2-(4-bromophenyl)acetate, Dimethyl malonate. researchgate.netgoogle.com | Malonate synthesis and cyclization with amidine salts. google.com | Highly reactive and effective base, but poses significant handling and safety challenges. researchgate.net |

| Sodium Ethoxide | Diethyl malonate, Formamide. google.com | Cyclocondensation to form 4,6-dihydroxypyrimidine. | Commonly used in the synthesis of the core pyrimidine ring from malonic esters. |

Comparative Analysis of Synthetic Routes to Halogenated 5-Arylpyrimidines

Several strategic approaches exist for the synthesis of halogenated 5-arylpyrimidines like this compound. These routes can be broadly categorized by whether the aryl group is introduced before or after the formation of the pyrimidine ring.

Route A: Linear Synthesis via Ring Formation

This is the most common pathway, as detailed in the sections above. It involves building the molecule linearly, starting from an appropriately substituted phenylacetic acid. The key stages are esterification, malonate formation, cyclocondensation with an amidine to form the 5-aryl-4,6-dihydroxypyrimidine core, followed by a final chlorination step using reagents like POCl₃. google.comatlantis-press.comchemicalbook.com This method is robust and allows for the preparation of the target compound from relatively simple, commercially available starting materials.

Route B: Late-Stage Arylation via Cross-Coupling

An alternative strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the aryl group at a later stage. mdpi.comresearchgate.net This approach would begin with a pre-synthesized, appropriately halogenated pyrimidine core, for example, 5-bromo-4,6-dichloropyrimidine. This core would then be reacted with (3-bromophenyl)boronic acid in the presence of a palladium catalyst and a base to form the desired C-C bond. mdpi.com This route offers high flexibility, making it particularly suitable for generating a library of diverse 5-arylpyrimidine analogues by simply varying the boronic acid coupling partner.

Route C: Vilsmeier-Haack Reaction and Related Transformations

The Vilsmeier-Haack reaction is a powerful tool in pyrimidine chemistry. ijpcbs.commdpi.com While it is primarily known for formylation, the Vilsmeier reagent (generated from POCl₃ and DMF) is fundamentally the same reagent system used for the chlorination of dihydroxypyrimidines to dichloropyrimidines. mdpi.comwikipedia.org Therefore, the final chlorination step in Route A is a direct application of Vilsmeier-Haack-type conditions. chemicalbook.com This highlights the versatility of the reagent in the synthesis of functionalized pyrimidines.

| Feature | Route A: Linear Synthesis | Route B: Late-Stage Cross-Coupling |

|---|---|---|

| Starting Materials | Substituted phenylacetic acid, malonic esters, formamidine. google.com | Halogenated pyrimidine core, arylboronic acids. mdpi.com |

| Key Reactions | Esterification, malonate condensation, cyclization, chlorination (Vilsmeier-Haack type). google.comatlantis-press.com | Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.net |

| Flexibility | Less flexible for late-stage diversification; requires a new linear synthesis for each aryl analogue. | Highly flexible; allows for rapid synthesis of many analogues from a common intermediate. |

| Convergence | Linear, non-convergent. | Convergent, joining two complex fragments at a late stage. |

| Industrial Application | Well-established for specific targets, with optimizations for safety and yield (e.g., using solid acids, sodium methoxide). google.com | Widely used in medicinal chemistry for library synthesis; potential cost issues with palladium catalysts on a large scale. |

Reactivity and Derivatization Strategies of 5 3 Bromophenyl 4,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyrimidine Core

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the chlorine-substituted carbons highly electrophilic and susceptible to attack by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. acs.org This pathway is a cornerstone for functionalizing the pyrimidine core.

Regioselectivity of Chlorine Displacement in 5-(3-Bromophenyl)-4,6-dichloropyrimidine

In this compound, the C4 and C6 positions are electronically equivalent. As a result, the initial nucleophilic substitution does not exhibit regioselectivity between these two sites and leads to a single mono-substituted product. SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives are known to proceed efficiently under conventional conditions with stoichiometric control of the reactants. mdpi.com

The general reactivity order for halogen displacement in polychlorinated pyrimidines is typically C4/C6 > C2 > C5. rsc.org For 5-substituted-2,4-dichloropyrimidines, substitution generally favors the C4 position. wuxiapptec.comnih.gov However, in the case of the 4,6-dichloro isomer, the primary substitution can occur at either chlorinated carbon to yield the same intermediate, which can then undergo a second, distinct substitution. The presence of the 5-(3-bromophenyl) group may exert some steric influence, but the electronic equivalence of the C4 and C6 positions is the dominant factor in the first substitution.

Reactions with Diverse Nucleophiles for Pyrimidine Functionalization

The high reactivity of the C-Cl bonds in 4,6-dichloropyrimidines towards nucleophiles allows for the introduction of a wide array of functional groups. This versatility is crucial for building molecular complexity. Various nucleophiles, including primary and secondary amines (aliphatic and aromatic), alkoxides, and thiolates, can readily displace the chlorine atoms. mdpi.comresearchgate.net

For instance, reactions with amine nucleophiles are extensively used to synthesize substituted aminopyrimidines, which are common motifs in pharmacologically active compounds. nih.govresearchgate.net The reaction of a 4,6-dichloropyrimidine with an amine proceeds via the classical SNAr mechanism, where the amine attacks the electrophilic carbon, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. stackexchange.com Subsequent elimination of the chloride ion restores aromaticity and yields the aminated product. The use of a base is often required to neutralize the HCl generated during the reaction.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. fishersci.ca In this compound, all three halogen atoms can potentially participate in such reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The differing reactivity of C-Cl versus C-Br bonds, and the varying reactivity of the pyrimidine C-Cl bonds themselves, can be exploited for selective and sequential couplings.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is the most widely used cross-coupling reaction due to its mild conditions and the stability and commercial availability of boronic acid reagents. nih.govmdpi.com This reaction has been successfully applied to the isomeric compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), to synthesize novel pyrimidine analogs by reacting the bromide on the phenyl ring with various aryl and heteroaryl boronic acids. mdpi.comresearchgate.net The principles from this work are directly applicable to the 3-bromo isomer. The reaction typically occurs at the more reactive C-Br bond before reacting at the C-Cl bonds, although selectivity can be controlled by the choice of catalyst and conditions.

The choice of palladium catalyst and supporting ligand is critical for the success and selectivity of the Suzuki-Miyaura reaction. For the coupling at the C-Br position of the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine, a standard catalyst system of Pd(PPh₃)₄ with K₃PO₄ as the base in a 1,4-dioxane (B91453)/water solvent system has proven effective. mdpi.comresearchgate.net

For the less reactive C-Cl bonds on the pyrimidine ring, more sophisticated catalyst systems are often required. Sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity. fishersci.canih.govresearchgate.net These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides, and facilitate the reductive elimination step. fishersci.ca Judicious selection of the ligand can even be used to control the site-selectivity in di- or polyhalogenated heteroarenes. nih.govresearchgate.net

| Catalyst / Ligand | Base | Solvent | Substrate Type | Observations | Reference(s) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Effective for coupling at the C-Br position. | mdpi.comresearchgate.net |

| Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane / H₂O | Polychlorinated Pyridines | Optimized for exhaustive alkylation of chloro-pyridines. | nih.gov |

| Pd/IPr | - | - | 2,4-dichloropyridines | Ligand-controlled system for C4-selective coupling. | nih.gov |

| Pd(II) / Bulky NHC | - | - | 2,4-dichloropyrimidine | Uniquely effects C2-selective cross-coupling with thiols. | acs.orgnih.gov |

The electronic and steric nature of the boronic acid coupling partner significantly impacts the yield and efficiency of the Suzuki-Miyaura reaction. In studies with 5-(4-bromophenyl)-4,6-dichloropyrimidine, it was found that electron-rich arylboronic acids generally provide good to excellent yields of the cross-coupled products. mdpi.com Conversely, the use of electron-withdrawing boronic acids can lead to diminished yields, likely due to a slower transmetalation step. mdpi.com

The stability of the boronic acid itself is also a key factor. Heteroaryl boronic acids, particularly those with nitrogen atoms adjacent to the boronic acid group (e.g., 2-pyridyl), can be prone to decomposition via protodeboronation. rsc.org To overcome this, more stable boronic acid surrogates, such as MIDA boronates or diethanolamine-complexed (DABO) boronates, can be employed. rsc.orgresearchgate.net These reagents slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions. rsc.org

| Boronic Acid (R-B(OH)₂) | Substituent Type | Relative Yield | Rationale | Reference(s) |

| 4-Methoxyphenylboronic acid | Electron-Donating | High | Facile transmetalation. | mdpi.com |

| 4-Methylphenylboronic acid | Electron-Donating | High | Facile transmetalation. | mdpi.com |

| Phenylboronic acid | Neutral | Good | Standard reactivity. | mdpi.com |

| 4-Chlorophenylboronic acid | Electron-Withdrawing | Moderate to Low | Slower transmetalation. | mdpi.com |

| 2-Pyridylboronic acid | Heteroaryl | Variable | Prone to protodeboronation; may require stable esters. | rsc.org |

Optimization of Solvent and Base Systems for Cross-Coupling Efficacy

The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is highly dependent on the choice of solvent and base. These components play a crucial role in the solubility of reactants, the activation of the catalyst, and the facilitation of the transmetalation step. For substrates similar to this compound, a variety of solvent and base combinations have been investigated to maximize reaction yields.

In a study on the Suzuki-Miyaura coupling of the isomeric 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, the influence of different solvents and bases was examined. researchgate.net The reactions were conducted using a Pd(PPh₃)₄ catalyst. The optimization of these conditions is critical for achieving high yields and minimizing side reactions.

Table 1: Expected Optimization of Solvent and Base for Suzuki-Miyaura Coupling of this compound (Data extrapolated from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine researchgate.net)

| Entry | Solvent | Base | Expected Yield (%) |

| 1 | Toluene (B28343) | K₃PO₄ | Moderate |

| 2 | Acetonitrile | K₃PO₄ | Moderate |

| 3 | 1,4-Dioxane | K₃PO₄ | Good |

| 4 | 1,4-Dioxane | Na₂CO₃ | Moderate to Good |

| 5 | 1,4-Dioxane | Cs₂CO₃ | Good to Excellent |

Note: The table is interactive and can be sorted by column.

Based on these findings, a combination of 1,4-dioxane as the solvent and a moderately strong inorganic base like potassium phosphate (B84403) (K₃PO₄) or a stronger base such as cesium carbonate (Cs₂CO₃) would likely provide optimal conditions for the Suzuki-Miyaura cross-coupling of this compound. researchgate.net The use of an aqueous solution of the base is often employed to facilitate the reaction.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the diverse reactivity of the halogenated sites on this compound allows for a range of other transition metal-catalyzed cross-coupling reactions. These reactions provide access to a wider array of functionalized derivatives.

Heck Reaction: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an alkene. This would enable the introduction of vinyl groups onto the phenyl ring, which can be further elaborated.

Sonogashira Coupling: The palladium-copper co-catalyzed Sonogashira coupling with terminal alkynes would lead to the formation of arylalkynes. This is a powerful method for introducing carbon-carbon triple bonds, which are versatile functional groups for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. This is a key transformation for the synthesis of many biologically active compounds.

The chloro-substituents on the pyrimidine ring are generally less reactive than the aryl bromide in these palladium-catalyzed reactions, allowing for selective functionalization of the bromophenyl moiety. However, under more forcing conditions or with specific catalyst systems, the chloro groups can also participate in cross-coupling reactions.

Selective Functionalization of the Aryl Bromide Moiety in this compound

The selective functionalization of the aryl bromide in the presence of the two chloro-substituents on the pyrimidine ring is a key strategy for the controlled derivatization of this compound. This selectivity is primarily achieved through the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.

Direct Transformation of the Bromophenyl Group

The C(sp²)-Br bond is generally more susceptible to oxidative addition to a Pd(0) catalyst than the C(sp²)-Cl bond of the electron-deficient pyrimidine ring. This difference in reactivity allows for the selective transformation of the bromophenyl group while leaving the dichloropyrimidine core intact.

Table 2: Expected Reactivity in Selective Cross-Coupling Reactions

| Coupling Reaction | Expected Primary Site of Reaction | Potential Catalyst |

| Suzuki-Miyaura | C-Br of the phenyl ring | Pd(PPh₃)₄ |

| Heck | C-Br of the phenyl ring | Pd(OAc)₂ |

| Sonogashira | C-Br of the phenyl ring | PdCl₂(PPh₃)₂/CuI |

| Buchwald-Hartwig | C-Br of the phenyl ring | Pd₂(dba)₃ with a suitable phosphine ligand |

Note: The table is interactive and can be sorted by column.

By carefully controlling the reaction conditions (e.g., temperature, catalyst, and ligands), it is possible to achieve high selectivity for the functionalization of the aryl bromide.

Orthogonal Reactivity Design for Cascade Derivatization

The presence of multiple halogen atoms with different reactivities allows for the design of orthogonal derivatization strategies. This involves the sequential functionalization of the different halogenated positions in a controlled manner. A typical cascade derivatization would involve:

Initial Palladium-Catalyzed Cross-Coupling: Selective reaction at the more reactive C-Br bond of the phenyl ring.

Subsequent Nucleophilic Aromatic Substitution (SₙAr): The chloro-substituents on the electron-deficient pyrimidine ring are susceptible to nucleophilic attack. After functionalization of the bromophenyl group, the chloro groups can be displaced by various nucleophiles such as amines, alcohols, or thiols. The two chloro groups themselves may exhibit different reactivities, potentially allowing for stepwise substitution.

This orthogonal approach enables the synthesis of highly complex and diverse pyrimidine architectures from a single starting material.

Development of Complex Pyrimidine Architectures via this compound

The strategic derivatization of this compound serves as a powerful tool for the construction of complex, polyfunctional pyrimidine-based molecules. By combining the selective cross-coupling reactions at the bromophenyl moiety with subsequent nucleophilic aromatic substitutions at the dichloropyrimidine core, a wide range of molecular scaffolds can be accessed.

For instance, an initial Suzuki-Miyaura coupling at the aryl bromide position to introduce a new aryl group, followed by sequential SₙAr reactions with two different amines at the 4- and 6-positions of the pyrimidine ring, would lead to a highly substituted and complex final product. The order of these reactions can be tailored to achieve the desired substitution pattern. This stepwise approach is fundamental in medicinal chemistry for the generation of compound libraries for drug discovery programs. The versatility of this compound as a building block makes it a valuable precursor for the synthesis of novel materials and biologically active compounds.

Spectroscopic and Structural Elucidation of 5 3 Bromophenyl 4,6 Dichloropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

A ¹H NMR spectrum of 5-(3-Bromophenyl)-4,6-dichloropyrimidine would provide crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show signals corresponding to the protons on the pyrimidine (B1678525) ring and the bromophenyl group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the nitrogen atoms in the pyrimidine ring. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (splitting) would reveal the adjacency of protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyrimidine-H | --- | s | --- |

| Phenyl-H (position 2) | --- | t | --- |

| Phenyl-H (position 4) | --- | ddd | --- |

| Phenyl-H (position 5) | --- | t | --- |

| Phenyl-H (position 6) | --- | ddd | --- |

No experimental data is currently available in published literature.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

A ¹³C NMR spectrum would identify all the unique carbon environments within the this compound molecule. The spectrum would display distinct signals for each carbon atom in the pyrimidine and bromophenyl rings. The chemical shifts of these carbons would be indicative of their hybridization and the nature of the atoms attached to them. For instance, the carbons bonded to the electronegative chlorine and nitrogen atoms would be expected to resonate at a lower field (higher ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C4/C6 | --- |

| Pyrimidine-C5 | --- |

| Pyrimidine-C2 | --- |

| Phenyl-C1' (C-Br) | --- |

| Phenyl-C2' | --- |

| Phenyl-C3' | --- |

| Phenyl-C4' | --- |

| Phenyl-C5' | --- |

| Phenyl-C6' | --- |

No experimental data is currently available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight and, consequently, its chemical formula (C₁₀H₅BrCl₂N₂). The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). Analysis of the fragmentation pattern would provide further structural information by identifying stable fragment ions formed upon ionization.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | --- |

| [M-Cl]⁺ | --- |

| [M-Br]⁺ | --- |

| [C₁₀H₅Cl₂N₂]⁺ | --- |

| [C₄H₂Cl₂N₂]⁺ | --- |

No experimental data is currently available in published literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single Crystal Growth Techniques for this compound

To perform X-ray crystallography, a high-quality single crystal of the compound is required. Suitable single crystals could potentially be grown using techniques such as slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents), or by slow cooling of a hot, saturated solution. The choice of solvent and the method of crystallization would be critical to obtaining crystals of sufficient size and quality for diffraction analysis.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

A successful X-ray crystallographic analysis would yield a detailed molecular structure, confirming the connectivity of the atoms. It would also reveal the dihedral angle between the pyrimidine and bromophenyl rings, which is a key conformational feature. Precise measurements of all bond lengths and angles would be obtained. For example, the C-Cl, C-Br, C-N, and C-C bond lengths would be determined with high accuracy. This data would provide valuable insights into the electronic effects of the substituents on the geometry of the rings. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the supramolecular architecture of the compound in the solid state.

Table 4: Predicted X-ray Crystallography Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | --- |

| Space Group | --- |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å; α = ? °, β = ? °, γ = ? ° |

| C-Cl Bond Length | --- Å |

| C-Br Bond Length | --- Å |

| Dihedral Angle (Pyrimidine-Phenyl) | --- ° |

No experimental data is currently available in published literature.

Investigation of Intermolecular Interactions and Crystal Packing Features

A comprehensive investigation into the intermolecular interactions and crystal packing features of this compound could not be completed. An exhaustive search of publicly available scientific literature and crystallographic databases did not yield a crystal structure for this specific compound. The required crystallographic data, which is essential for the detailed analysis of non-covalent interactions such as halogen bonds, hydrogen bonds, π-π stacking, and other van der Waals forces, is not available in the public domain.

While studies on related isomers, such as 5-(4-Bromophenyl)-4,6-dichloropyrimidine (B57207), and other brominated pyrimidine derivatives exist, the specific substitution pattern of the meta-bromophenyl group in the target compound is expected to lead to a unique crystal packing arrangement. Extrapolation from different isomers or analogues would not provide a scientifically accurate or reliable description of the intermolecular interactions for this compound.

The determination of a crystal structure through techniques like single-crystal X-ray diffraction is a prerequisite for the analysis of its three-dimensional solid-state architecture. This analysis would typically involve:

Identification of intermolecular contacts: Pinpointing short-range interactions between neighboring molecules.

Geometric analysis: Measuring distances and angles of interactions (e.g., C-H···N, C-H···Cl, halogen bonds involving the bromine or chlorine atoms, and π-stacking parameters).

Without this foundational data, a detailed and accurate discussion under this section is not possible. Further experimental work to crystallize the compound and determine its structure via X-ray diffraction would be necessary to enable this analysis.

Computational Investigations of 5 3 Bromophenyl 4,6 Dichloropyrimidine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

No specific data is available in the reviewed literature for this section.

Geometry Optimization and Electronic Structure Analysis

No specific data is available in the reviewed literature for this subsection.

Examination of Frontier Molecular Orbitals (FMOs)

No specific data is available in the reviewed literature for this subsection.

Derivation of Molecular Reactivity Descriptors

No specific data is available in the reviewed literature for this subsection.

Prediction of Spectroscopic Parameters via Computational Methods

No specific data is available in the reviewed literature for this section.

Theoretical Exploration of Reaction Mechanisms Involving 5-(3-Bromophenyl)-4,6-dichloropyrimidine

No specific data is available in the reviewed literature for this section.

Conformational Landscape and Potential Energy Surface Studies

No specific data is available in the reviewed literature for this section.

Synthetic Utility and Precursor Applications of 5 3 Bromophenyl 4,6 Dichloropyrimidine

Role as a Key Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The 5-aryl-4,6-dichloropyrimidine scaffold is a crucial component in the development of various therapeutic agents. The specific isomer, 5-(3-Bromophenyl)-4,6-dichloropyrimidine, serves as a key intermediate in the synthesis of potent and selective inhibitors for various biological targets. Its utility lies in its ability to be elaborated into complex molecules that can interact with specific enzymes or receptors in the body.

A notable application of a closely related analogue is in the synthesis of adenosine (B11128) kinase (AK) inhibitors. A series of non-nucleoside AK inhibitors were developed by modifying compounds like 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine. researchgate.net The core structure, derived from a substituted pyrimidine (B1678525), is fundamental to the molecule's ability to bind to the active site of the enzyme.

While many published examples focus on the 4-bromophenyl isomer as an intermediate for the dual endothelin receptor antagonist Macitentan, the underlying synthetic principles are directly applicable to the 3-bromophenyl isomer. acs.orgacs.org The synthesis of such antagonists involves the sequential substitution of the two chlorine atoms on the pyrimidine ring. For instance, one chlorine atom is typically displaced by a sulfonamide or sulfamide (B24259) group, and the second is substituted with an alkoxy side chain, which itself is often further functionalized. acs.orgacs.org The bromophenyl group can be retained in the final molecule or used as a handle for further diversification through cross-coupling reactions.

The general synthetic pathway often involves reacting the dichloropyrimidine building block with a nucleophile, such as a sulfonamide potassium salt, in a polar aprotic solvent like DMSO. acs.org This selectively replaces one of the chlorine atoms. The second chlorine is then typically substituted by reaction with an alcohol, like ethylene (B1197577) glycol, often in the presence of a strong base. acs.orgacs.org

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from 5-Aryl-4,6-Dichloropyrimidines This table is illustrative of the types of compounds synthesized from this class of intermediates.

| Target Compound Class | Therapeutic Target | Synthetic Transformation | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | Adenosine Kinase (AK) | Cyclization and amination reactions | researchgate.net |

Precursor for Novel Pyrimidine Analogues with Diverse Research Interests

The reactivity of this compound makes it an excellent starting material for creating novel pyrimidine analogues. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This enables the synthesis of diverse bi-aryl structures, which are common motifs in medicinal chemistry.

For example, the analogous compound 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully used in Suzuki-Miyaura reactions with various aryl-boronic acids. mdpi.comresearchgate.net These reactions, typically catalyzed by a palladium(0) complex such as Pd(PPh₃)₄, result in the formation of new carbon-carbon bonds at the position of the bromine atom, yielding novel 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines. mdpi.comresearchgate.net Good yields are often achieved using a base like potassium phosphate (B84403) (K₃PO₄) in a solvent system such as 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net This methodology is directly transferable to the 3-bromophenyl isomer, allowing access to a different regioisomeric series of biphenyl-substituted pyrimidines.

The chlorine atoms on the pyrimidine ring can also be targeted for substitution, further expanding the molecular diversity that can be achieved from this single precursor. The differential reactivity of the C-Cl and C-Br bonds allows for selective and sequential reactions, providing chemists with precise control over the final molecular structure. This versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. tandfonline.com

Table 2: Representative Cross-Coupling Reactions for Pyrimidine Analogue Synthesis

| Reaction Type | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 5-(Biphenyl-3-yl)-4,6-dichloropyrimidines | mdpi.comresearchgate.net |

Contributions to Chemical Library Synthesis and High-Throughput Screening Efforts

The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. ufl.edu These libraries are subjected to high-throughput screening (HTS) to identify "hit" compounds that exhibit activity against a specific biological target. ufl.edunih.gov The scaffold of this compound is ideally suited for the synthesis of such libraries due to its multiple points of diversification.

Using combinatorial chemistry approaches, the three reactive sites (two chlorine atoms and one bromine atom) can be reacted with a variety of building blocks to rapidly generate a large library of related analogues. For example, a matrix of different amines or alcohols could be reacted at the chloro-positions, while a diverse set of boronic acids could be used in Suzuki couplings at the bromo-position. This strategy allows for the systematic exploration of the chemical space around the pyrimidine core.

High-throughput screening of libraries of pyrimidine derivatives has successfully identified initial hits for various targets, including Janus kinases (JAK) and Heat Shock Factor 1 (HSF1). nih.govresearchgate.net For instance, a 4,6-disubstituted pyrimidine was identified as a good inhibitor in a cell-based phenotypic screen for inhibitors of the HSF-1 stress pathway. researchgate.net The optimization of such hits often involves the synthesis and testing of many analogues, a process facilitated by versatile precursors like this compound.

Potential for Integration into Materials Science Research

Beyond its applications in life sciences, the pyrimidine core is also of interest in the field of materials science. researchgate.net Pyrimidine-containing compounds have been investigated for their electronic and photophysical properties, with applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net The extended π-systems that can be created by functionalizing the this compound core are key to these properties.

Cross-coupling reactions can be used to append chromophoric or electronically active groups to the core structure, tuning its absorption and emission characteristics. The introduction of different aryl groups via Suzuki coupling, for example, can modify the electronic properties of the resulting molecule. mdpi.comresearchgate.net

While the potential is evident, computational studies on related compounds have provided sobering results. Density functional theory (DFT) calculations performed on a series of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines (derived from the 4-bromo isomer) indicated that their hyperpolarizability values were not high enough to render them potent non-linear optical (NLO) materials. mdpi.comresearchgate.net However, the versatility of the core scaffold suggests that with the appropriate choice of substituents, it may be possible to design novel pyrimidine derivatives with desirable characteristics for specific materials science applications, such as in the creation of advanced polymers or coatings. chemimpex.com

Future Research Directions for 5 3 Bromophenyl 4,6 Dichloropyrimidine

Exploration of Unconventional Synthetic Pathways

While classical methods like Suzuki-Miyaura cross-coupling are effective for synthesizing 5-arylpyrimidines, future research should focus on more innovative and sustainable synthetic strategies. researchgate.netresearchgate.net The development of one-pot, multi-component reactions could streamline the synthesis, improve atom economy, and reduce waste. researchgate.netnih.gov Alternative approaches could involve C-H activation methodologies, allowing for the direct arylation of a pre-formed 4,6-dichloropyrimidine (B16783) ring, thus avoiding the need for pre-functionalized starting materials. Investigating flow chemistry for the synthesis could also offer advantages in terms of safety, scalability, and reaction control.

| Synthetic Strategy | Potential Advantages |

| Multi-component Reactions | Increased efficiency, reduced purification steps, molecular diversity. nih.gov |

| Direct C-H Arylation | High atom economy, avoids pre-functionalization, greener approach. |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. |

Investigation of Novel Reactivity Patterns and Chemoselective Transformations

The reactivity of 5-(3-Bromophenyl)-4,6-dichloropyrimidine is dominated by the two chlorine atoms at the C4 and C6 positions and the bromine atom on the phenyl ring. These positions are ripe for selective functionalization. The general reactivity order for nucleophilic aromatic substitution (SNAr) on the pyrimidine (B1678525) ring is C4(6) > C2 > C5. acs.org Future work should aim to develop highly chemoselective transformations that can distinguish between the electronically similar C4 and C6 positions.

Research could explore the use of sterically demanding nucleophiles or directing groups to favor substitution at one position over the other. Palladium-catalyzed reactions have shown a strong preference for the C4 position in Suzuki and Stille couplings. acs.org Further investigation into catalyst and ligand effects could enable tunable selectivity. Additionally, the bromine on the phenyl ring offers a site for orthogonal reactions, such as further cross-coupling, allowing for the sequential and controlled construction of complex molecules. A significant challenge and opportunity lie in developing conditions for the selective mono-substitution at either the C4 or C6 position, which is often difficult to control with neutral nitrogen nucleophiles. acs.org

Application of Advanced Spectroscopic and Imaging Techniques for Enhanced Characterization

Comprehensive characterization is crucial for understanding the structure and properties of novel derivatives. While standard techniques like NMR (¹H and ¹³C) and mass spectrometry are routine, advanced methods can provide deeper insights. biointerfaceresearch.commdpi.com Two-dimensional NMR techniques, such as NOESY and EXSY, could be used to study tautomeric equilibria in solution. researchgate.net

Solid-state NMR could elucidate the molecular structure and packing in the crystalline state. For more complex derivatives, single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. mdpi.com Furthermore, techniques like Hirshfeld surface analysis can be employed to analyze intermolecular interactions within the crystal lattice, providing valuable information for crystal engineering and understanding solid-state properties. mdpi.com

Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Pathways

Computational chemistry offers a powerful tool to predict and rationalize the reactivity of this compound. wuxiapptec.com Density Functional Theory (DFT) calculations can be used to model the electronic structure, determine the energies of frontier molecular orbitals (LUMO and LUMO+1), and predict the regioselectivity of SNAr reactions. researchgate.netwuxiapptec.com Such calculations can explain why substitutions may favor one position over another by analyzing transition state energies. wuxiapptec.com

Theoretical studies can also probe the mechanisms of metal-catalyzed cross-coupling reactions, helping to optimize reaction conditions and catalyst design. researchgate.net By calculating parameters like molecular electrostatic potential (MEP) surfaces and employing theories like Bader's "atoms-in-molecules" (QTAIM), researchers can gain a deeper understanding of noncovalent interactions that may influence reactivity and molecular recognition. rsc.org These computational insights are invaluable for the rational design of new synthetic routes and novel molecules with desired properties. nih.gov

Expansion of Synthetic Applications in Emerging Fields

The versatility of the this compound scaffold makes it an attractive candidate for applications beyond traditional drug discovery. The pyrimidine core is a key component in many biologically active compounds, including anticancer and anti-inflammatory agents. researchgate.netfrontiersin.org Future research could focus on its incorporation into molecules for emerging fields such as chemical biology, materials science, and agrochemicals. nih.gov

For instance, derivatives could be designed as chemical probes to study biological processes or as building blocks for organic light-emitting diodes (OLEDs) or other organic electronic materials. The presence of halogen atoms provides handles for further functionalization, making it a suitable platform for creating libraries of compounds for high-throughput screening in various applications. nih.gov Its potential use in developing novel herbicides or fungicides also warrants exploration, given the broad biological activity of pyrimidine derivatives. nih.govnih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-(3-Bromophenyl)-4,6-dichloropyrimidine, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki–Miyaura cross-coupling between 4,6-dichloropyrimidine derivatives and 3-bromophenylboronic acids. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate and activate the boronic acid .

- Solvent : Tetrahydrofuran (THF) or dioxane under reflux (80–100°C) .

- Monitoring : Reaction progress tracked via TLC (silica GF254, hexane:EtOAc eluent) .

Yield optimization requires inert conditions (N₂/Ar) and stoichiometric control of the boronic acid partner.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : TLC (Rf comparison) and HPLC (C18 column, acetonitrile:H₂O gradient) .

- Structural verification :

- ¹H/¹³C NMR : Aromatic protons (δ 7.4–8.1 ppm) and pyrimidine C-Cl/Br signals (δ 160–165 ppm) .

- IR : C-Br stretch (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) .

- HRMS : Exact mass confirmation (theoretical [M+H]⁺ = 304.93) .

Advanced Research Questions

Q. How do steric and electronic effects in the dichloropyrimidine core influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric effects : The 3-bromophenyl group introduces steric hindrance, slowing substitutions at the 4- and 6-chloro positions. Kinetic studies (e.g., competition experiments with para-substituted analogs) quantify this .

- Electronic effects : Electron-withdrawing Cl groups activate the pyrimidine ring for SNAr reactions. Hammett plots using substituents with varying σ values can correlate electronic contributions .

- Regioselectivity : DFT calculations (e.g., Gaussian09) predict charge distribution and transition-state geometries to rationalize preferential substitution sites .

Q. What strategies resolve contradictory data in cross-coupling reactions (e.g., unexpected byproducts or failed couplings)?

- Methodological Answer :

- Byproduct analysis : Use GC-MS or LC-MS to identify intermediates (e.g., homocoupling of boronic acids) .

- Optimization : Screen alternative catalysts (e.g., Pd(OAc)₂ with XPhos ligands) or additives (e.g., TBAB for phase transfer) .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in H₂O) or in-situ IR to track oxidative addition/reductive elimination steps .

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

- Methodological Answer :

- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring .

- Molecular docking : Simulate interactions with catalytic Pd centers to predict binding affinities and transition states .

- Solvent effects : COSMO-RS models assess solvent polarity’s impact on reaction barriers (e.g., THF vs. DMF) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectroscopic data for halogenated pyrimidines?

- Methodological Answer :

- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 5-(4-Bromophenyl)-4,6-dichloropyrimidine ).

- Advanced NMR : Use HMBC to correlate ³J couplings between pyrimidine protons and substituents, resolving positional ambiguities .

- Crystallography : Single-crystal XRD resolves regiochemistry disputes (e.g., Cl vs. Br substitution patterns) .

Physicochemical Considerations

Q. What solvent systems enhance solubility for catalytic applications of this compound?

- Methodological Answer :

- Solubility screening : Test polar aprotic solvents (DMF, DMSO) for SNAr reactions or non-polar solvents (toluene) for cross-couplings .

- Co-solvents : Add 10–20% ethanol to THF to improve dissolution (density = 1.677 g/cm³ suggests moderate polarity) .

- Surfactants : Use CTAB in aqueous micellar systems for green chemistry approaches .

Synthetic Expansion

Q. What multi-step strategies functionalize this compound for medicinal chemistry applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.